molecular formula C12H25ClN2O2 B1520931 (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride CAS No. 955979-06-3

(R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No. B1520931
CAS RN: 955979-06-3
M. Wt: 264.79 g/mol
InChI Key: ILEMLVIGGJLCHC-PPHPATTJSA-N
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Description

“®-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 955979-06-3 . It has a molecular weight of 264.8 .


Molecular Structure Analysis

The linear formula of this compound is C12H25ClN2O2 . The InChI Key is ILEMLVIGGJLCHC-PPHPATTJSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 0.0 .

Scientific Research Applications

1. Chemical Synthesis and Modification

A significant application of the compound is in the field of chemical synthesis, where it serves as an intermediate or reagent for producing various chemical structures. For instance, in the synthesis of anticonvulsants, (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride derivatives have been tested for their efficacy in rodent models of seizures and neuropathic pain, indicating their potential as a novel class of anticonvulsants termed functionalized amino acids (FAAs) (King et al., 2011).

2. Advanced Materials Development

In materials science, derivatives of this compound are being explored for their photophysical properties. A study on the synthesis, linear photophysical properties, and two-photon absorption of a fluorene derivative incorporating this structure revealed its potential in two-photon fluorescence microscopy bioimaging, due to its efficient superfluorescent properties and stability in various organic solvents (Belfield et al., 2012).

3. Polymer Science and Hydrogel Development

The compound has also found application in the development of responsive hydrogels. A study introduced N-tert-butylmaleimic acid synthesized by reacting maleic anhydride with tert-butylamine as a new functional monomer for creating pH- and temperature-responsive hydrogels, showcasing the versatility of tert-butyl derivatives in designing smart materials for drug delivery systems (Ilgin et al., 2019).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMLVIGGJLCHC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662477
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955979-06-3
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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